molecular formula C14H21NO3 B2932942 Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate CAS No. 2361642-02-4

Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2932942
CAS RN: 2361642-02-4
M. Wt: 251.326
InChI Key: PJQHIXURDMOHCB-UHFFFAOYSA-N
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Description

Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule belongs to the class of bicyclic compounds and has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate is not fully understood. However, it has been proposed that Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate exerts its pharmacological effects by modulating various signaling pathways in the body. For example, Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate has also been shown to reduce the levels of reactive oxygen species (ROS) in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate is its unique chemical structure, which makes it an attractive candidate for drug development. However, one of the limitations of Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate is its relatively low solubility in water, which may limit its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate. One potential area of research is the development of new derivatives of Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate that exhibit improved pharmacological properties. Another area of research is the investigation of the potential use of Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate and its potential clinical applications.

Synthesis Methods

The synthesis of Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate involves a multistep process that starts with the reaction of 2-oxo-2-phenylacetic acid with 2-bromo-2-methylpropane to form an ester intermediate. The intermediate is then reacted with N-tert-butoxycarbonylprop-2-en-1-amine to form the desired product, Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate.

Scientific Research Applications

Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate has also been investigated for its potential use as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-12(16)15-9-14(13(17)18-2)8-10-4-6-11(14)7-5-10/h3,10-11H,1,4-9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQHIXURDMOHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1CC2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(prop-2-enamido)methyl]bicyclo[2.2.2]octane-2-carboxylate

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